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Introduction

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial regulator of

microtubule dynamics and is essential for the stability and function of the mitotic spindle. Its

overexpression has been implicated in various malignancies, correlating with tumor

progression, aggressiveness, and poor prognosis in cancers such as breast, gastric, and

hepatocellular carcinoma. TACC3 is a multifaceted protein involved in several key oncogenic

signaling pathways, including the PI3K/Akt, ERK, Wnt/β-catenin, and NF-κB pathways.[1][2][3]

[4][5] Accurate and reliable detection of TACC3 protein levels is therefore critical for both basic

research and clinical investigations. Western blotting provides a robust method for quantifying

TACC3 expression in cell lysates and tissue homogenates.

Target Audience: This document is intended for researchers, scientists, and drug development

professionals familiar with standard molecular biology techniques.

TACC3 Signaling Pathways
TACC3 is a key node in several signaling cascades that regulate cell proliferation, migration,

invasion, and stemness.[5] Its activity is modulated by upstream kinases, and it, in turn,

influences a variety of downstream effectors. TACC3 has been shown to activate the PI3K/Akt

and ERK signaling pathways, which are central to cell growth and survival.[1][4][5]

Furthermore, TACC3 can modulate the Wnt/β-catenin and NF-κB signaling pathways,

impacting cell fate and inflammatory responses.[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15542711?utm_src=pdf-interest
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.640078/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5920203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4695177/
https://ar.iiarjournals.org/content/41/7/3349
https://www.tandfonline.com/doi/full/10.1080/15384101.2024.2302243
https://www.tandfonline.com/doi/full/10.1080/15384101.2024.2302243
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.640078/full
https://ar.iiarjournals.org/content/41/7/3349
https://www.tandfonline.com/doi/full/10.1080/15384101.2024.2302243
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.640078/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5920203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4695177/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Regulators

TACC3

Downstream Signaling Pathways Cellular Processes

Growth Factors

TACC3

Aurora A Kinase

  Phosphorylation (Ser558)

PI3K/Akt Pathway

ERK Pathway

Wnt/β-catenin Pathway

NF-κB Pathway

Epithelial-Mesenchymal
Transition

Proliferation

Migration

Stemness

Invasion

Click to download full resolution via product page

Figure 1: TACC3 Signaling Pathways Overview

Western Blot Protocol for TACC3 Detection
This protocol provides a detailed methodology for the detection of human TACC3 protein in cell

lysates.

Experimental Workflow
The Western blot procedure for TACC3 detection involves several sequential steps, from

sample preparation to signal detection, to ensure accurate and reproducible results.
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Figure 2: Western Blot Experimental Workflow
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Materials and Reagents
Cells: Human cell lines known to express TACC3 (e.g., 293T, HeLa, U-2 OS, HT-29).[6][7]

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Assay: BCA Protein Assay Kit.

Loading Buffer: 4X Laemmli sample buffer.

SDS-PAGE: Precast or hand-cast polyacrylamide gels (8-10%).

Running Buffer: 1X Tris-Glycine-SDS buffer.

Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.

Membranes: PVDF membranes (0.45 µm).

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1%

Tween-20).[8]

Primary Antibody: Rabbit anti-TACC3 antibody.

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG.

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Detailed Protocol
1. Cell Lysis and Protein Quantification a. Harvest cells and wash with ice-cold PBS. b. Lyse

the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. c.

Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15

minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new tube. f.

Determine the protein concentration using a BCA protein assay.

2. Sample Preparation and SDS-PAGE a. Dilute the cell lysates to the desired concentration

with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
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c. Boil the samples at 95-100°C for 5 minutes. d. Load 25 µg of protein per lane onto an SDS-

PAGE gel. e. Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer a. Equilibrate the gel and PVDF membrane in transfer buffer. b. Assemble

the transfer stack and transfer the proteins to the PVDF membrane at 100V for 1-2 hours at

4°C.

4. Immunoblotting a. After transfer, wash the membrane briefly with TBST. b. Block the

membrane with blocking buffer for 1 hour at room temperature with gentle agitation. c. Incubate

the membrane with the primary anti-TACC3 antibody diluted in blocking buffer overnight at 4°C

with gentle shaking.[8] d. Wash the membrane three times for 10 minutes each with TBST. e.

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer

for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with

TBST.

5. Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b.

Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the

chemiluminescent signal using an imaging system. Exposure times may vary.

Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for TACC3 Western

blotting, compiled from various sources.

Parameter Recommended Value Source(s)

Protein Loading Amount 25 µg per lane

Primary Antibody Dilution 1:1000 - 1:4000 [9]

Secondary Antibody Dilution 1:10000

Primary Antibody Incubation
Overnight at 4°C or 1.5 hours

at room temperature
[8][9]

Blocking Buffer
3-5% non-fat dry milk or 5%

BSA in TBST
[8]

Observed Molecular Weight ~160 kDa [9]
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Note on Molecular Weight: The calculated molecular weight of TACC3 is approximately 91 kDa,

however, it is often observed at a higher molecular weight (~160 kDa) on Western blots, likely

due to post-translational modifications.[9]

Troubleshooting
No or Weak Signal: Increase protein load, primary antibody concentration, or exposure time.

Ensure transfer was successful by Ponceau S staining.

High Background: Increase the number and duration of washes. Ensure the blocking step

was sufficient. Use a fresh blocking buffer.

Non-specific Bands: Optimize antibody dilution. Ensure the purity of the cell lysate. Use a

more specific antibody if necessary.

This detailed protocol and the accompanying data should enable researchers to successfully

perform Western blot analysis for the TACC3 protein.
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To cite this document: BenchChem. [Application Notes: Detection of TACC3 Protein via
Western Blot]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542711#western-blot-protocol-for-tacc3-protein-
detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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